2-(4-CHLOROPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenyl group, a phenylpropenyl group, and a piperazino group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary target of 1-[(4-chlorophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions in the body .
Mode of Action
This compound acts as an antagonist at the Histamine H1 receptor . It has a higher affinity for the H1 receptor than histamine itself, which means it can effectively block the receptor and prevent histamine from binding . This prevents the downstream effects of histamine, which include inflammation and other allergic responses .
Biochemical Pathways
The compound’s action on the H1 receptor affects the histamine-mediated allergic response pathway . By blocking the H1 receptor, it prevents histamine from triggering an allergic response, thereby reducing symptoms such as itching and inflammation .
Pharmacokinetics
Like other piperazine derivatives, it is likely to be well-absorbed orally and metabolized in the liver . Its bioavailability, distribution, metabolism, and excretion would need to be determined through further studies.
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of allergic responses . By blocking the H1 receptor, it prevents histamine from triggering an allergic response, thereby reducing symptoms such as itching and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with phenylpropenylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the type of reaction and the reagents used .
Scientific Research Applications
2-(4-CHLOROPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
- 2-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)ethanone
- 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
Uniqueness
Compared to similar compounds, 2-(4-CHLOROPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O/c22-20-10-8-19(9-11-20)17-21(25)24-15-13-23(14-16-24)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPVPAJHOZZMFS-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.